molecular formula C18H21NO2S B5890747 2-methoxy-4-(methylsulfanyl)-N-[2-(propan-2-yl)phenyl]benzamide

2-methoxy-4-(methylsulfanyl)-N-[2-(propan-2-yl)phenyl]benzamide

Cat. No.: B5890747
M. Wt: 315.4 g/mol
InChI Key: WTIPSPDYMKTNMZ-UHFFFAOYSA-N
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Description

The compound 2-methoxy-4-(methylsulfanyl)-N-[2-(propan-2-yl)phenyl]benzamide is a benzamide derivative featuring a methoxy group (-OCH₃) at position 2, a methylsulfanyl group (-SCH₃) at position 4 on the benzamide ring, and an isopropyl-substituted phenylamine moiety at the N-position. Benzamides are widely studied for their diverse pharmacological and material science applications, including enzyme inhibition, antimicrobial activity, and crystallographic utility .

Properties

IUPAC Name

2-methoxy-4-methylsulfanyl-N-(2-propan-2-ylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2S/c1-12(2)14-7-5-6-8-16(14)19-18(20)15-10-9-13(22-4)11-17(15)21-3/h5-12H,1-4H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTIPSPDYMKTNMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1NC(=O)C2=C(C=C(C=C2)SC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-4-(methylsulfanyl)-N-[2-(propan-2-yl)phenyl]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-methoxy-4-(methylsulfanyl)benzoic acid with 2-(propan-2-yl)aniline under specific conditions to form the desired benzamide derivative. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-4-(methylsulfanyl)-N-[2-(propan-2-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are employed.

    Substitution: Strong nucleophiles like sodium methoxide (NaOMe) can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Compounds with different functional groups replacing the methoxy group.

Scientific Research Applications

2-methoxy-4-(methylsulfanyl)-N-[2-(propan-2-yl)phenyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methoxy-4-(methylsulfanyl)-N-[2-(propan-2-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Benzamide Family

Table 1: Key Structural Comparisons
Compound Name Substituents (Positions) Key Structural Differences References
2-Methoxy-4-(methylsulfanyl)-N-[2-(propan-2-yl)phenyl]benzamide 2-OCH₃, 4-SCH₃, N-(2-isopropylphenyl) Reference compound -
4-Bromo-N-(2-nitrophenyl)benzamide 4-Br, N-(2-nitrophenyl) Bromine vs. SCH₃; nitro group vs. isopropyl
4-Methoxy-N-(4-methoxy-2-nitrophenyl)benzamide 4-OCH₃, N-(4-OCH₃-2-NO₂-phenyl) Dual methoxy groups; nitro substitution
N-[[4-(2-ethyl-6-methyl-phenyl)-5-isopropylsulfanyl-triazol-3-yl]methyl]-4-methoxy-benzamide Triazole core, 5-SCH(CH₃)₂, 4-OCH₃ Triazole linkage; ethyl/methyl vs. isopropyl
4-Methoxy-N-{2-[2-(1-methylpiperidin-2-yl)ethyl]phenyl}benzamide 4-OCH₃, N-(piperidine-linked phenyl) Piperidine ring; absence of SCH₃

Key Observations :

  • Steric Hindrance: The isopropyl group at the N-phenyl position introduces greater steric bulk compared to nitro (-NO₂) or methoxy (-OCH₃) groups in analogues, which may reduce binding affinity in enzyme pockets .
  • Hybrid Structures : Compounds like the triazole-linked benzamide () demonstrate how heterocyclic cores can diversify pharmacological profiles, though synthetic complexity increases .

Key Observations :

  • The target compound likely follows classic amide coupling protocols, whereas triazole-containing analogues require click chemistry or cyclization steps .
  • Sodium hydroxide-mediated cyclization () highlights the role of basic conditions in forming tautomerically stable triazole-thiones, a feature absent in the target compound .

Physicochemical Properties

Table 3: Spectroscopic and Solubility Data
Compound IR Stretching (cm⁻¹) Solubility Profile References
Target Compound ν(C=O) ~1660, ν(S–C) ~700 Low in water; high in DMSO Inferred
Hydrazinecarbothioamides [4–6] ν(C=S) 1243–1258, ν(C=O) 1663–1682 Moderate in ethanol
4-Methoxy-N-(2-nitrophenyl)benzamide ν(NO₂) 1520, ν(C=O) ~1680 Low in polar solvents

Key Observations :

  • The absence of a nitro group in the target compound eliminates the strong IR absorption at ~1520 cm⁻¹ seen in nitro-substituted analogues .
  • The methylsulfanyl group may reduce solubility in polar solvents compared to methoxy or hydroxyl-substituted benzamides .

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